Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Overview
Description
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C12H9IO4. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields of science . This compound is characterized by the presence of an iodine atom at the 6th position, a keto group at the 4th position, and an ester group at the 2nd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate typically involves the iodination of a chromene derivative. One common method is the reaction of 4-oxo-4H-chromene-2-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The keto group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Scientific Research Applications
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities may be attributed to its ability to interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their functions . The presence of the iodine atom and the keto group may play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4H-chromene-2-carboxylate: Lacks the iodine atom at the 6th position, which may result in different biological activities and reactivity.
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate: Contains a bromine atom at the 6th position and an amino group at the 8th position, leading to distinct chemical and biological properties.
Ethyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate:
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical behavior and biological activities compared to other chromene derivatives .
Properties
IUPAC Name |
ethyl 6-iodo-4-oxochromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJFMOAXSPSGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379468 | |
Record name | Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35204-44-5 | |
Record name | Ethyl 6-iodo-4-oxo-4H-1-benzopyran-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35204-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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